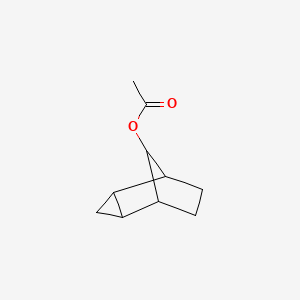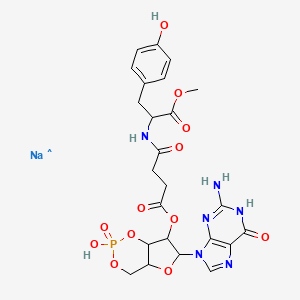
Calcium phthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium phthalocyanine is a metal phthalocyanine complex where calcium is centrally coordinated within the phthalocyanine macrocycle. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense blue or green colors. These compounds have extensive applications in dyes, pigments, and various industrial processes due to their remarkable stability and unique electronic properties .
準備方法
Synthetic Routes and Reaction Conditions: Calcium phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This involves the reaction of phthalonitrile with a calcium salt under high-temperature conditions, often in the presence of a catalyst such as ammonium molybdate.
Solvothermal Synthesis: This method involves the reaction of phthalodinitrile with calcium salts in a high-boiling solvent under solvothermal conditions, leading to the formation of crystalline phthalocyanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale tetramerization reactions in controlled environments to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
化学反応の分析
Types of Reactions: Calcium phthalocyanine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or nitric acid, leading to the formation of oxidized derivatives.
Reduction: Reaction with reducing agents like sodium borohydride, resulting in reduced phthalocyanine complexes.
Substitution: Nucleophilic or electrophilic substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at elevated temperatures.
Reduction: Sodium borohydride; usually performed at room temperature.
Substitution: Various nucleophiles or electrophiles; conditions vary depending on the substituent being introduced.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Complexes: Phthalocyanine complexes with altered electronic properties.
Substituted Phthalocyanines: Compounds with modified peripheral groups, enhancing solubility or reactivity.
科学的研究の応用
Calcium phthalocyanine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stable and reactive nature.
Biology: Employed in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of dyes and pigments, as well as in electronic devices such as organic solar cells and sensors
作用機序
The mechanism of action of calcium phthalocyanine involves its ability to absorb light and generate reactive oxygen species (ROS) when exposed to specific wavelengths. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in targeted cancer cells. The compound’s electronic structure allows it to participate in redox reactions, making it an effective catalyst in various chemical processes .
類似化合物との比較
Copper Phthalocyanine: Known for its use in blue pigments and dyes.
Zinc Phthalocyanine: Widely used in photodynamic therapy and as a photosensitizer.
Iron Phthalocyanine: Employed as a catalyst in various industrial processes
Uniqueness of Calcium Phthalocyanine: this compound stands out due to its unique electronic properties and stability. Unlike other metal phthalocyanines, it offers distinct advantages in terms of solubility and reactivity, making it suitable for a broader range of applications in both scientific research and industrial processes .
特性
分子式 |
C32H16CaN8 |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
calcium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Ca/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChIキー |
CRGHHUKTMZWOAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)







![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

![6-(Methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]hexanoic acid](/img/structure/B13741999.png)



